![molecular formula C11H10BrN3O2 B2659353 methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate CAS No. 117693-90-0](/img/structure/B2659353.png)
methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving bromomethyl compounds can vary widely. For instance, 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) can be synthesized via a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material .Scientific Research Applications
- Methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate has been studied for its antiproliferative and cytotoxic effects against human cancer cell lines. In vitro screening revealed that some analogues exhibited activity comparable to or better than cisplatin, a commonly used chemotherapy drug. Remarkably, these compounds showed lower toxicity to normal cells compared to cisplatin .
- Indole phytoalexins, including this compound, have demonstrated cancer chemopreventive properties. Consuming cruciferous vegetables (rich sources of indole phytoalexins) has been associated with reduced cancer risk. These compounds may play a role in preventing cancer development .
- Indole phytoalexins, including the brominated derivative, exhibit antifungal activity. They can help protect plants from fungal infections. Additionally, they have moderate antibacterial effects .
- Spirobrassinin, a related compound, has been investigated for its anti-aggregation effect in the cerebrospinal fluid of patients with multiple sclerosis. Although not directly related to methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate, this highlights the potential neuroprotective properties of indole phytoalexins .
- The compound’s bromomethyl group can serve as a reactive site for polymerization reactions. For instance, 4-bromomethyl benzoyl chloride (a related compound) has been used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
Anticancer Activity
Chemopreventive Properties
Antifungal and Antibacterial Effects
Neuroprotective Potential
Polymer Synthesis
Safety And Hazards
Bromomethyl compounds can be hazardous. For example, Bromomethyl methyl ether is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer .
properties
IUPAC Name |
methyl 5-(bromomethyl)-1-phenyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-11(16)10-9(7-12)15(14-13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJRBOXRQLZOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate |
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